Tup (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tup (hydrochloride) is a cleavable antibody-drug conjugate (ADC) linker. It is primarily used in the field of biochemistry and pharmaceuticals for linking antibodies to drugs, facilitating targeted drug delivery. The molecular formula of Tup (hydrochloride) is C₁₂H₁₈ClNO₃, and it has a molecular weight of 259.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tup (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its role as an ADC linker. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. general organic synthesis techniques such as condensation reactions, protection-deprotection strategies, and purification steps like crystallization and chromatography are commonly employed .
Industrial Production Methods
Industrial production of Tup (hydrochloride) typically involves large-scale organic synthesis in controlled environments to ensure high purity and yield. The process includes the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Tup (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Tup (hydrochloride) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Tup (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in the development of targeted drug delivery systems, particularly in cancer research.
Medicine: Integral in the formulation of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of pharmaceuticals and biotechnological products
Mechanism of Action
Tup (hydrochloride) functions as a cleavable linker in antibody-drug conjugates. It facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the drug to exert its therapeutic effect. The molecular targets and pathways involved include the specific antigens on cancer cells and the intracellular mechanisms that trigger drug release .
Comparison with Similar Compounds
Similar Compounds
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another commonly used ADC linker.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A linker used for its cleavable properties.
Maleimide-PEG2-NHS ester: A polyethylene glycol-based linker used for its stability and solubility
Uniqueness
Tup (hydrochloride) is unique due to its specific cleavable properties, which allow for precise control over drug release. This makes it particularly valuable in the development of targeted therapies, where controlled drug release is crucial for efficacy and safety .
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
(2S,4R)-4-amino-5-(4-hydroxyphenyl)-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(12(15)16)6-10(13)7-9-2-4-11(14)5-3-9;/h2-5,8,10,14H,6-7,13H2,1H3,(H,15,16);1H/t8-,10+;/m0./s1 |
InChI Key |
OQYUSFAPBPRLPI-KXNXZCPBSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)O)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.